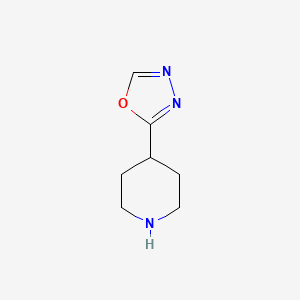

4-(1,3,4-Oxadiazol-2-yl)piperidine

Descripción

Propiedades

IUPAC Name |

2-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKMMXBPUCTFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651193 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082413-19-1 | |

| Record name | 4-(1,3,4-Oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations for 4 1,3,4 Oxadiazol 2 Yl Piperidine and Its Analogs

Rational Design and Retrosynthetic Strategies for the Core Scaffold

The rational design of synthetic routes toward 4-(1,3,4-Oxadiazol-2-yl)piperidine and its analogs hinges on a retrosynthetic analysis that logically disconnects the target molecule into readily available starting materials. The primary disconnection often occurs at the bond connecting the piperidine (B6355638) ring and the 1,3,4-oxadiazole (B1194373) heterocycle. This leads to two key synthons: a 4-substituted piperidine derivative and a precursor to the 1,3,4-oxadiazole ring.

A common retrosynthetic approach involves the disconnection of the C-N bond of the piperidine ring, leading back to a linear precursor that can be cyclized. Another strategy focuses on disconnecting the C-C or C-O bonds within the oxadiazole ring, suggesting a cyclization reaction as the key bond-forming step. The choice of strategy is often dictated by the desired substitution pattern on both the piperidine and oxadiazole rings, as well as the availability and reactivity of the starting materials. For instance, a retrosynthetic analysis might break down the target molecule into a piperidine-4-carbohydrazide (B1297472) and a suitable carboxylic acid derivative, which can then be cyclized to form the oxadiazole ring.

Synthesis of the 1,3,4-Oxadiazole Heterocycle

The formation of the 1,3,4-oxadiazole ring is a critical step in the synthesis of the target scaffold. Various cyclization pathways have been established, offering a range of conditions and tolerance to different functional groups.

Established Cyclization Pathways for 1,3,4-Oxadiazole Formation

The construction of the 1,3,4-oxadiazole ring typically involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.gov A widely employed method is the reaction of an acid hydrazide with a carboxylic acid or its derivative (such as an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid, or sulfuric acid. nih.govsciensage.info

Alternative one-pot syntheses have been developed to streamline the process. For example, the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane followed by a copper-catalyzed coupling with aryl iodides provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Oxidative cyclization of acylhydrazones, often catalyzed by reagents like iodine or chloramine-T, presents another efficient pathway. nih.govjchemrev.com Microwave-assisted synthesis has also been utilized to accelerate these reactions and improve yields. mdpi.com

| Cyclization Method | Precursors | Reagents/Conditions | Key Features |

| Cyclodehydration | 1,2-Diacylhydrazines | POCl₃, PPA, H₂SO₄ | Traditional and widely used method. nih.govsciensage.info |

| Oxidative Cyclization | N-Acylhydrazones | I₂, Chloramine-T, Bromine/Acetic Acid | Efficient and often proceeds under mild conditions. nih.govjchemrev.com |

| One-Pot Synthesis | Carboxylic Acid, Hydrazide | Trichloroisocyanuric acid, Cu(OTf)₂ | Streamlined process, avoiding isolation of intermediates. organic-chemistry.orgjchemrev.com |

| Microwave-Assisted | Acylhydrazones | Chloramine-T | Rapid reaction times and improved yields. jchemrev.commdpi.com |

Functionalization and Derivatization Approaches for Oxadiazole Moieties

Once the 1,3,4-oxadiazole core is formed, further functionalization can be achieved to introduce diverse substituents. Metalation of the oxadiazole ring, followed by trapping with various electrophiles, is a powerful strategy for introducing functional groups. acs.orgacs.org For instance, regioselective zincation or magnesiation using TMP (2,2,6,6-tetramethylpiperidyl) bases allows for the introduction of substituents at specific positions on the oxadiazole ring under mild conditions. acs.orgacs.org

Cross-coupling reactions, such as Negishi cross-coupling, can be employed to form C-C bonds, attaching aryl or other groups to the oxadiazole ring. acs.org Additionally, the synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the cyclization of semicarbazides or thiosemicarbazides, providing a handle for further derivatization. jchemrev.comnih.gov

Synthesis of the Piperidine Ring System

The piperidine moiety is a ubiquitous structural motif in natural products and pharmaceuticals. Its synthesis, particularly with control over stereochemistry, is a well-developed field.

Conventional and Asymmetric Synthetic Routes to 4-Substituted Piperidines

Conventional methods for synthesizing 4-substituted piperidines often involve the reduction of corresponding pyridine (B92270) derivatives or the cyclization of acyclic precursors. For instance, catalytic hydrogenation of a 4-substituted pyridine can yield the desired piperidine.

Asymmetric synthesis of piperidines can be achieved through several strategies, including the use of the chiral pool, chiral auxiliaries, and chiral catalysts. Amino acids are valuable chiral starting materials for the synthesis of enantiomerically pure piperidines. For example, cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amino alcohol like (R)-phenylglycinol can afford chiral non-racemic bicyclic lactams, which serve as versatile intermediates for the synthesis of enantiopure 2-arylpiperidines. rsc.org

Enantioselective Synthesis Strategies for Chiral Piperidine Derivatives

Enantioselective methods aim to create specific stereoisomers of piperidine derivatives. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. For example, an organocatalytic enantioselective intramolecular aza-Michael reaction can be used in a desymmetrization process to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org

An in-depth examination of the synthetic strategies for creating and modifying molecules based on the this compound scaffold reveals a sophisticated interplay of classic and modern organic chemistry techniques. The strategic assembly of these molecules relies heavily on robust intermolecular coupling reactions, selective chemical transformations, and the application of sustainable synthetic principles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 1,3,4 Oxadiazol 2 Yl Piperidine Analogs

Systematic Modification of the Piperidine (B6355638) Ring: Substituents and Ring Conformations

The piperidine moiety serves as a versatile anchor that can be extensively modified to probe interactions with target proteins and modulate compound properties. Research has shown that both the substituents on the piperidine ring and the ring's conformation are critical determinants of biological activity.

The introduction of substituents can drastically alter a compound's efficacy. For example, in a series of sulfonamide derivatives, the position of a methyl group on the piperidine ring was found to be crucial for anticancer properties. ajchem-a.com Specifically, compounds with a methyl group at the 3- or 4-position of the piperidine ring showed the highest anticancer activity. ajchem-a.com In other cases, the nitrogen atom within the piperidine ring is considered optimal for activity, with substitutions on adjacent positions being unfavorable for target inhibition. mdpi.com

Furthermore, altering the saturation of the piperidine ring can have a profound impact. A tenfold increase in potency against Trypanosoma cruzi was observed when unsaturation was introduced into the piperidine ring of a 4-azaindole-2-piperidine series. dndi.org Conversely, replacing the piperidine ring with a more flexible acyclic analog or a different heterocycle like morpholine (B109124) led to a significant loss or complete abolition of activity, highlighting the importance of the piperidine ring's specific shape and conformational constraints for potent biological action. dndi.org

| Modification | Effect on Activity | Example Compound Series | Reference |

| Introduction of unsaturation | Ten-fold increase in potency | 4-Azaindole-2-piperidine analogs | dndi.org |

| Replacement with acyclic analog | Loss of activity | 4-Azaindole-2-piperidine analogs | dndi.org |

| Replacement with morpholine ring | Inactive compound | 4-Azaindole-2-piperidine analogs | dndi.org |

| Methyl substitution at position 3 or 4 | Highest anticancer property | Piperidine-substituted sulfonamides | ajchem-a.com |

Exploration of the 1,3,4-Oxadiazole (B1194373) Ring System: Isosteric Replacements and Functional Group Variations

The 1,3,4-oxadiazole ring is a key structural feature, often acting as a bioisosteric replacement for esters and amides to enhance metabolic stability. nih.govnih.gov Its replacement with other five-membered heterocyclic rings, known as isosteres, is a common strategy in medicinal chemistry to fine-tune a molecule's properties.

Bioisosteric replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation. rsc.org However, this switch can also impact target affinity. In one series of cannabinoid receptor 2 (CB₂) ligands, replacing the 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in a 10- to 50-fold decrease in CB₂ affinity, although high selectivity over the CB₁ receptor was maintained. rsc.org

The 1,3,4-thiadiazole (B1197879) ring is another common isostere for the 1,3,4-oxadiazole. These two rings, while structurally similar, can lead to different biological activities and SAR profiles, making a comparative study valuable in drug design. nih.govconsensus.app The choice between these heterocycles allows for the modulation of electronic properties, hydrogen bonding capacity, and metabolic stability, all of which can influence the pharmacological profile of the resulting compounds. nih.gov

| Original Ring | Isosteric Replacement | Observed Changes | Reference |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Higher polarity, reduced metabolic degradation, but reduced CB₂ affinity. | rsc.org |

| Amide/Ester | 1,3,4-Oxadiazole | Increased metabolic stability. | nih.gov |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Different biological activities and SAR profiles. | nih.govconsensus.app |

Impact of Linker Chemistry and Bridging Units on Pharmacological Profiles

The linker connecting the 1,3,4-oxadiazole and piperidine rings plays a critical role in defining the spatial orientation of these two key fragments. The nature, length, and flexibility of this bridging unit can significantly influence how the ligand fits into the binding pocket of its biological target.

In many analogs, the piperidine and oxadiazole rings are directly attached. However, various linkers have been explored to optimize activity. For instance, studies have reported the synthesis of derivatives where a methyl group acts as a linker between the piperidine nitrogen and the oxadiazole ring. acs.orgnih.gov These structures can be further elaborated, for example by adding a phenoxypropanolamine moiety, to explore larger regions of chemical space and introduce new interaction points. acs.orgnih.gov

Conformational Analysis and its Role in Ligand-Target Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of 4-(1,3,4-oxadiazol-2-yl)piperidine analogs helps elucidate the specific spatial arrangement required for optimal binding.

X-ray crystallography provides definitive evidence of the binding mode of a ligand. In the development of inhibitors for glycogen (B147801) synthase kinase-3β (GSK-3β), the binding mode of a potent 1,3,4-oxadiazole derivative was determined by obtaining its X-ray co-crystal structure with the enzyme. nih.gov This detailed structural information is invaluable, revealing the key interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and the amino acid residues in the active site. Such insights guide the rational design of new analogs with improved affinity and selectivity. The analysis often reveals the importance of the planarity and shape of the central part of the molecule for achieving high potency. dndi.org

Computational Tools for Predictive SAR and SPR Modeling

In modern drug discovery, computational tools are indispensable for predicting the biological activity of novel compounds and understanding their interactions at a molecular level. For the this compound scaffold, various computational methods are employed.

Molecular docking studies are frequently used to predict how these analogs will bind to their target proteins. For example, docking simulations have been used to show how piperazine-oxadiazole derivatives fit into the active site of the MAO-A enzyme. nih.gov Similarly, computational design and docking were integral to the development of novel epidermal growth factor receptor (EGFR) inhibitors based on a 1,3,4-oxadiazole core. nih.gov These models help rationalize observed activities and guide the synthesis of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate chemical structure with biological activity. Predictive studies using applications like PASS can suggest probable pharmacological targets for new compounds, as was done for a series of 2,5-diaryl-1,3,4-oxadiazoles, which were predicted to inhibit the STAT3 transcription factor. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and biological testing.

Stereochemical Implications for Biological Activity and Selectivity

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a significant impact on biological activity. When a molecule contains a chiral center, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, selectivities, and metabolic profiles.

In the context of this compound analogs, the introduction of substituents on the piperidine ring can create one or more chiral centers. For instance, the previously mentioned anticancer activity of compounds with methyl groups at the 3- or 4-position of the piperidine ring likely has a stereochemical component. ajchem-a.com The specific spatial orientation of the methyl group would influence how the molecule interacts with its target, with one stereoisomer typically being more active than the other. While not always explicitly detailed in initial studies, the separation and individual testing of stereoisomers are crucial steps in lead optimization to identify the most active and selective isomer, known as the eutomer.

In Depth Biological and Pharmacological Profiling of 4 1,3,4 Oxadiazol 2 Yl Piperidine Derivatives

Receptor Binding and Ligand-Target Interaction Studies

The initial phase in characterizing a novel compound involves assessing its ability to bind to its intended biological target. This is crucial for establishing a structure-activity relationship (SAR) and optimizing lead compounds.

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the affinity of a ligand for a receptor. zju.edu.cn These assays utilize a radioactively labeled ligand (radioligand) that binds to the target receptor. By competing with the radioligand for the binding site, unlabeled compounds, such as 4-(1,3,4-oxadiazol-2-yl)piperidine derivatives, can have their binding affinity determined. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors at equilibrium. zju.edu.cn

Three primary types of radioligand binding assays are employed:

Saturation assays: These are used to determine the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand.

Competition (or displacement) assays: These are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand. zju.edu.cn

Kinetic assays: These measure the rates of association and dissociation of a radioligand, providing insights into the binding dynamics. zju.edu.cn

For novel this compound derivatives, competition binding assays would be the standard method to screen for and characterize their affinity against a panel of G-protein coupled receptors (GPCRs), ion channels, or other targets. While specific Ki values for this exact scaffold are not broadly published in public-domain literature, this methodology remains the gold standard for such determinations.

Beyond receptor affinity, a deeper understanding of the thermodynamics and kinetics of the interaction between a ligand and its target protein is essential. Various biophysical techniques are employed for this purpose, providing detailed information on binding energetics, stoichiometry, and conformational changes. sigmaaldrich.com

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov This thermodynamic profile is invaluable for understanding the driving forces behind the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov It allows for the determination of the association rate (ka) and dissociation rate (kd) of a ligand binding to a target protein immobilized on a sensor surface. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (kd/ka). This kinetic data is crucial for optimizing the drug-target residence time, a key parameter for in vivo efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution. sigmaaldrich.com Techniques like ligand-observed NMR can be used for fragment screening and hit validation, while protein-observed NMR can provide detailed structural information about the binding site and any conformational changes that occur upon ligand binding.

While specific ITC or SPR data for this compound derivatives are not widely available, these techniques represent the standard approach for a detailed characterization of the binding of such compounds to their purified protein targets.

In Vivo Pharmacological Efficacy and Proof-of-Concept Studies

Animal Models for Disease States Potentially Ameliorated by the Compound

Derivatives of this compound have been evaluated in various animal models to establish their potential therapeutic applications. The broad spectrum of biological activities reported for 1,3,4-oxadiazole (B1194373) derivatives, including anti-inflammatory, anti-diabetic, and anticancer effects, has prompted in vivo testing across several disease categories. nih.govresearchgate.net

Inflammation: The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been confirmed in rodent models. In one study, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. mdpi.com Another study utilized a 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats to assess the efficacy of 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone in treating inflammatory bowel disease. mdpi.com

Alzheimer's Disease: Given that agitation and aggression are common symptoms in Alzheimer's disease (AD), animal models are crucial for developing treatments. psychogenics.com The APP/PS1 mouse model of AD has been used to evaluate the in vivo efficacy of piperidine (B6355638) derivatives. nih.gov In a study on 4-(arylethynyl)piperidine derivatives, treatment was found to ameliorate cognitive impairment in these mice, highlighting the potential of the piperidine scaffold in developing anti-AD agents. nih.gov

Cancer: While specific in vivo cancer models for this compound were not detailed in the provided results, the known anticancer activities of 1,3,4-oxadiazole derivatives against various cell lines suggest their likely evaluation in standard xenograft or carcinogen-induced tumor models in rodents. mdpi.com

The following table summarizes representative animal models used to evaluate the efficacy of compounds containing the 1,3,4-oxadiazole or piperidine moiety.

| Disease State | Animal Model | Compound Class | Observed Effect |

| Inflammation | Carrageenan-induced rat paw edema | 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles | Reduced paw swelling mdpi.com |

| Inflammatory Bowel Disease | TNBS-induced colitis in rats | 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Alleviation of colitis mdpi.com |

| Alzheimer's Disease | APP/PS1 transgenic mice | 4-(Arylethynyl)piperidine derivatives | Amelioration of cognitive impairment nih.gov |

| Aggression (in AD) | Resident Intruder Test | N/A (Model Description) | A standard test to model aggression in rodents psychogenics.com |

Biomarker Identification and Validation in Preclinical Models

In preclinical studies, the efficacy of this compound derivatives is often quantified by measuring their effect on specific biological markers. These biomarkers provide objective measures of the compound's pharmacological response.

In the context of Alzheimer's disease, a key mechanism involves the inhibition of O-GlcNAcase (OGA). A 4-(arylethynyl)piperidine derivative was shown to markedly increase the O-GlcNAcylation levels of proteins and reduce the phosphorylation of tau protein at specific sites (Ser199, Thr205, and Ser396) in a cell model. nih.gov These changes in post-translational modifications of tau are critical biomarkers for assessing the potential of AD therapies. nih.gov

For inflammatory conditions, relevant biomarkers include pro-inflammatory mediators. Studies on 1,3,4-oxadiazole derivatives in a rat model of colitis demonstrated that the compounds normalize the levels of various proinflammatory mediators and reduce the infiltration of inflammatory cells at the site of inflammation. mdpi.com

Pharmacokinetic studies also rely on biomarker identification, specifically the detection of metabolites. In a study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, biotransformation products such as N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide were identified in rat plasma and urine, serving as markers of the drug's metabolism. rrpharmacology.ru

| Disease/Process | Preclinical Model | Biomarker(s) | Effect of Compound |

| Alzheimer's Disease | OA-injured SH-SY5Y cells | Tau phosphorylation (Ser199, Thr205, Ser396), Protein O-GlcNAcylation | Reduced phosphorylation, Increased O-GlcNAcylation nih.gov |

| Inflammation | TNBS-induced colitis in rats | Proinflammatory mediators, Inflammatory cell influx | Normalization of levels, Reduced influx mdpi.com |

| Metabolism | Wistar rats | Drug metabolites (e.g., N-hydroxy and hydroxymethyl derivatives) | Identification in plasma and urine rrpharmacology.ru |

Investigation of Pharmacological Mechanisms of Action

The therapeutic effects of this compound derivatives stem from their interaction with various biological targets. Research has uncovered several distinct mechanisms of action.

Enzyme Inhibition: A prominent mechanism is enzyme inhibition.

O-GlcNAcase (OGA) Inhibition: Certain 4-(arylethynyl)piperidine derivatives are potent inhibitors of OGA, an enzyme involved in the pathology of Alzheimer's disease. nih.gov

Cholinesterase Inhibition: Piperazine-2-yl-1,3,4-oxadiazole analogs have been shown to be competitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in AD therapy. nih.gov

Cyclooxygenase (COX) Inhibition: Some 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone exert their anti-inflammatory effects by inhibiting COX-2 activity. mdpi.com

SHP2 Inhibition: Certain 2,5-diaryl-1,3,4-oxadiazole derivatives act as inhibitors of the SHP2 phosphatase, blocking the SHP2/p-STAT3 pathway, which is relevant for anticancer activity. nih.gov

Receptor Antagonism: A series of piperidine-substituted 1,3,4-oxadiazol-2-ones were identified as antagonists of the G protein-coupled receptor GPR55. nih.gov This target is implicated in neuropathic pain and cancer. nih.gov

Microtubule Disruption: Some 1,3,4-oxadiazole derivatives function as anticancer agents by targeting tubulin. nih.gov They disrupt the formation of microtubules, leading to cell cycle arrest in the G2-M phase and subsequent anti-proliferative effects. nih.gov

Prodrug Design and Bioconversion Pathways for Enhanced Therapeutic Index

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, or extensive first-pass metabolism. eurekaselect.comnih.gov

Rational Design of Prodrugs for Improved Pharmacokinetics

The rational design of prodrugs involves covalently attaching a promoiety to the active drug, which is later cleaved in vivo to release the parent molecule. eurekaselect.com This approach can be applied to scaffolds like this compound to enhance their therapeutic potential. The primary goals of creating a prodrug are often to improve aqueous solubility or increase lipophilicity to enhance absorption. eurekaselect.com

For instance, a highly polar drug could be made more lipophilic by adding a non-polar promoiety, facilitating its passage across cell membranes. Conversely, a poorly soluble compound can be attached to a hydrophilic group, such as a phosphate (B84403) or an amino acid, to improve its solubility for parenteral administration. The integration of the piperidine ring itself is a strategy known to improve the pharmacokinetic properties of molecules. researchgate.net

A sophisticated strategy involves "cyclization-activated prodrugs," where the release of the active drug is triggered by an intramolecular cyclization-elimination reaction. nih.gov This approach can be designed to be independent of enzymatic activity, thus avoiding issues of interindividual variability in enzyme levels. nih.gov

Enzymatic and Non-Enzymatic Cleavage Mechanisms of Prodrugs

The conversion of a prodrug to its active form can occur through enzymatic or non-enzymatic pathways.

Enzymatic Cleavage: Most clinically used prodrugs are activated by enzymes. nih.gov Esterases, such as human carboxylesterase-2 (hCES-2), are commonly exploited to hydrolyze ester-based prodrugs. nih.gov Peptidases can also be targeted to cleave peptide-based prodrugs, which can be a highly specific activation mechanism, particularly in developing targeted therapies (e.g., for cancer). nih.gov The biotransformation of a 1,3,4-oxadiazole benzenesulfonamide (B165840) into its hydroxylated metabolites is an example of in vivo enzymatic processing. rrpharmacology.ru

Non-Enzymatic Cleavage: This type of activation relies on the chemical properties of the prodrug and the physiological conditions (e.g., pH). Intramolecular cyclization-elimination is a key non-enzymatic pathway where a nucleophilic functional group within the prodrug attacks an electrophilic center, leading to the formation of a ring and subsequent release of the active drug. nih.gov Another non-enzymatic mechanism can be metal-assisted cleavage, as demonstrated in certain platinum-containing compounds where the metal ion facilitates the hydrolysis of an ester linkage. nih.gov

A "two-step" activation can combine both pathways, where an initial enzymatic cleavage unmasks a functional group that then participates in a non-enzymatic, intramolecular cyclization-elimination reaction to release the drug. nih.gov

Computational Chemistry and Molecular Modeling for 4 1,3,4 Oxadiazol 2 Yl Piperidine Research

Ligand-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active compounds, LBDD can identify the crucial chemical features required for bioactivity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large compound databases, a process known as virtual screening, to identify novel molecules that match the model and are therefore likely to be active.

In research involving the broader 1,3,4-oxadiazole (B1194373) class, this approach has been highly effective. For instance, a five-featured pharmacophore model (AAHHR_1) was developed from 62 known anti-tubulin 1,3,4-oxadiazoles to define the key spatial arrangements for bioactivity. nih.gov This model, comprising two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings, was used to screen the PubChem database, leading to the identification of 11 potential hits with superior predicted binding scores compared to the reference compound, colchicine. nih.gov Similarly, a ligand-based pharmacophore model was constructed from the known VEGFR-2 inhibitor tivozanib (B1683842) to screen the ZINC15 database, successfully identifying novel 1,3,4-thiadiazole (B1197879) derivatives (a related azole) as potential anti-cancer agents. mdpi.com These studies underscore how pharmacophore modeling and virtual screening can efficiently filter vast chemical spaces to pinpoint promising candidates containing the oxadiazole scaffold for further investigation.

| Pharmacophore Model Application | Target | Key Findings | Reference |

| AAHHR_1 Model | Tubulin | Identified 11 hits from the PubChem database with docking scores ranging from -7.530 to -9.719 kcal/mol. Two hits, HIT1 and HIT4, were highlighted as promising after further analysis. | nih.gov |

| Tivozanib-based Model | VEGFR-2 | Successfully screened the ZINC15 database to find potential inhibitors with favorable docking scores and drug-like properties. Four compounds were identified as promising leads. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Equation Derivation

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. By quantifying molecular properties (known as descriptors), such as electronic, steric, and hydrophobic parameters, QSAR models can predict the activity of newly designed molecules and provide insights into the structural features that influence potency.

QSAR studies have been successfully applied to derivatives containing the 1,3,4-oxadiazole ring. In one study, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for a series of 1,3,4-oxadiazol-2-one derivatives that act as fatty acid amide hydrolase (FAAH) inhibitors. nih.gov The resulting models showed good statistical reliability and predictivity. nih.gov The CoMFA model indicated that both steric and electrostatic fields were crucial for activity, while the CoMSIA model highlighted the importance of electrostatic, steric, and hydrogen bond donor/acceptor properties. nih.gov These models, visualized as 3D contour maps, guide the modification of the oxadiazole scaffold to enhance binding affinity. nih.gov Another QSAR study on 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolones identified that a decrease in the Highest Occupied Molecular Orbital (HOMO) energy was a key descriptor for predicting antibacterial activity. nih.gov

| QSAR Study | Compound Series | Key Descriptors/Findings | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | 1,3,4-Oxadiazol-2-one FAAH inhibitors | CoMFA: Steric (54.1%) and electrostatic (45.9%) fields are important. CoMSIA: Electrostatic, steric, H-bond donor, and H-bond acceptor properties are key. | nih.gov |

| 2D-QSAR | 7-[4-(5-aryl-1,3,4-oxadiazole-2-yl)piperazinyl] quinolones | A decrease in HOMO energy was found to be favorable for antibacterial activity. | nih.gov |

Structure-Based Drug Design Approaches

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be used. These powerful techniques leverage the structural information of the target's binding site to design ligands with high affinity and selectivity.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule within the active site of a protein. This information is critical for understanding structure-activity relationships and for designing more potent inhibitors.

The 4-(1,3,4-oxadiazol-2-yl)piperidine scaffold and its analogs have been extensively studied using molecular docking. For example, docking studies of piperidine-substituted 1,3,4-oxadiazol-2-ones were used to guide the design of antagonists for the GPR55 receptor, a target for cancer and neuropathic pain. nih.gov The docking results helped rationalize the structure-activity relationships, showing that modifications to the aryl group adjacent to the oxadiazolone ring were often detrimental to activity. nih.gov In another study, newly synthesized 1,3,4-oxadiazole derivatives were docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing key interactions that explained their inhibitory activity. nih.gov Similarly, docking was used to describe the binding mode of novel 1,3,4-oxadiazole derivatives within the cyclooxygenase (COX) enzymes, supporting their potential as anti-inflammatory agents. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational stability of the complex, the flexibility of the protein and ligand, and the dynamics of their interactions.

MD simulations are frequently used to validate docking poses and to assess the stability of the predicted interactions for compounds containing the 1,3,4-oxadiazole scaffold. Following the identification of promising anti-tubulin hits via virtual screening, MD simulations were performed to verify their thermodynamic stability at the tubulin binding site. nih.gov In a study on cholinesterase inhibitors, MD simulations confirmed that a lead 1,3,4-oxadiazole compound formed a stable complex with the AChE enzyme. nih.gov These simulations are crucial for ensuring that the interactions predicted by docking are maintained over time in a more realistic, dynamic environment.

| Computational Technique | Target Enzyme/Receptor | Key Insights from the Study | Reference |

| Molecular Docking | GPR55 Receptor | Guided the design of antagonists and helped rationalize that modifications to the aryl group near the oxadiazolone were detrimental. | nih.gov |

| Molecular Docking | Acetylcholinesterase (AChE) | Predicted the binding pose of a potent inhibitor (compound 5e) within the active site, showing key interactions. | nih.gov |

| Molecular Dynamics | Tubulin | Confirmed the thermodynamic stability of the top-ranked hits within the protein's binding cavity. | nih.gov |

| Molecular Dynamics | Acetylcholinesterase (AChE) | Verified the stability of the ligand-protein complex predicted by initial docking studies. | nih.gov |

De Novo Design and Scaffold Hopping Strategies

Beyond optimizing existing chemical series, computational chemistry enables the design of entirely new molecules. De novo design algorithms can build novel chemical structures from scratch within the constraints of a target's binding site. Scaffold hopping is a related strategy that aims to replace the core structure (scaffold) of a known active compound with a different, isofunctional scaffold while retaining the original biological activity and improving other properties like solubility or metabolic stability. rsc.org

The 1,3,4-oxadiazole ring itself is often used as a bioisosteric replacement for other groups, such as amides and esters, in drug design. nih.gov Computational strategies can guide the replacement of the this compound core with other heterocyclic systems to explore new chemical space and overcome potential liabilities. For example, scaffold hopping strategies have been successfully used to replace aromatic systems with more electron-deficient rings to increase robustness towards metabolic oxidation. rsc.org In one instance, a scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of compounds with improved solubility. dundee.ac.uk While direct examples of de novo design starting from a this compound fragment are specific to proprietary research, the principles are well-established. Fragment-based drug design (FBDD) efforts have been used to meticulously design novel EGFR inhibitors incorporating a 1,3,4-oxadiazole moiety, demonstrating the power of building complex molecules from smaller, computationally-guided fragments. rsc.org These advanced computational methods provide a pathway to innovative new chemical entities that may not be discovered through traditional medicinal chemistry approaches alone.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a potential drug candidate from administration to its therapeutic target is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The prediction of these characteristics through computational models is a cornerstone of modern drug discovery, allowing for the early-stage identification of molecules with favorable pharmacokinetic profiles. For derivatives of 1,3,4-oxadiazole and piperidine (B6355638), such in silico evaluations are routinely performed.

Computational studies on the broader class of 1,3,4-oxadiazole derivatives are prevalent in the scientific literature. nih.gov These analyses often leverage online platforms like SwissADME to forecast a range of physicochemical and pharmacokinetic parameters, including bioavailability and metabolic clearance. researchgate.net For instance, a predicted XlogP value, which is an indicator of a compound's lipophilicity, for this compound hydrochloride is reported to be -0.1. uni.lu This suggests that the compound is likely to be hydrophilic, a property that can significantly influence its absorption and distribution within the body.

While comprehensive, specific ADME data for this compound is not extensively detailed in publicly accessible research, the consistent application of these predictive methodologies to structurally analogous compounds highlights their critical role. The following table provides a representative overview of the types of ADME parameters predicted for this class of molecules.

Table 1: Representative In Silico ADME Predictions for 1,3,4-Oxadiazole Derivatives

| Parameter | Predicted Value/Characteristic | Significance in Drug Discovery |

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Variable; can be tailored by substitution | Determines potential for Central Nervous System activity. |

| CYP450 Inhibition | Generally low for some derivatives | Low potential for drug-drug interactions. |

| Lipophilicity (XlogP) | -0.1 (for the hydrochloride salt) uni.lu | Influences absorption, distribution, and metabolism. |

| Aqueous Solubility | High (predicted based on low XlogP) | Affects formulation and bioavailability. |

Note: This table is a composite representation based on typical findings for this class of compounds and does not represent data for a single specific molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

To delve into the intrinsic electronic properties and reactivity of a molecule, researchers turn to the powerful tools of quantum chemistry, with Density Functional Theory (DFT) being a prominent method. researchgate.netnih.gov For molecules incorporating the 1,3,4-oxadiazole and piperidine scaffolds, DFT calculations offer a window into their stability, reactivity, and the nature of their potential interactions with biological macromolecules. researchgate.net

A focal point of these computational investigations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), serves as a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap is generally associated with higher stability and lower reactivity, whereas a smaller gap points towards a more reactive species. nih.govnih.gov

DFT studies on various 1,3,4-oxadiazole derivatives have been successfully employed to optimize their three-dimensional structures and calculate their HOMO-LUMO energy gaps, thereby elucidating their electronic characteristics. iaea.org Such calculations are also instrumental in pinpointing the reactive centers within a molecule, including sites that are prone to electrophilic or nucleophilic attack. iaea.org Furthermore, experimental findings on related compounds have been effectively rationalized and supported by DFT calculations that describe their binding modes to biological targets. nih.gov

Table 2: Representative Quantum Chemical Parameters for a Heterocyclic Compound

| Parameter | Calculated Value (Arbitrary Units) | Significance |

| Energy of HOMO | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| Energy of LUMO | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 3.5 D | Influences intermolecular interactions and solubility. |

Note: This table is based on general findings for this class of compounds and the values are illustrative.

The integration of these computational approaches is fundamental to contemporary chemical research, affording a more profound comprehension of the inherent properties of molecules such as this compound and paving the way for the rational design of novel, functional derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 4 1,3,4 Oxadiazol 2 Yl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including "4-(1,3,4-Oxadiazol-2-yl)piperidine". It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the types and numbers of hydrogen and carbon atoms in the molecule. ipb.pt For piperidine (B6355638) itself, the protons on the carbons adjacent to the nitrogen (α-protons) typically appear at a different chemical shift than the other protons on the ring. chemicalbook.com

Two-dimensional (2D) NMR experiments provide further insight into the connectivity of atoms. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to establish which protons are adjacent to each other within the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net This is crucial for assigning the specific carbon signals to their attached protons in the piperidine and oxadiazole rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for establishing the connection between the piperidine and the 1,3,4-oxadiazole (B1194373) rings.

Table 1: Representative NMR Data for Substituted 1,3,4-Oxadiazole and Piperidine Moieties

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H (Piperidine Ring) | 1.30 - 3.60 | The exact shifts depend on the substitution and conformation. Protons alpha to the nitrogen are typically in the 2.5-3.0 ppm range. |

| ¹³C (Piperidine Ring) | 24 - 55 | Carbons alpha to the nitrogen are generally the most deshielded. |

| ¹H (Oxadiazole Ring) | 8.00 - 9.00 | The proton on the oxadiazole ring, if present, is highly deshielded. |

| ¹³C (Oxadiazole Ring) | 150 - 180 | The carbons within the 1,3,4-oxadiazole ring appear at very low field due to the influence of the heteroatoms. |

Note: The data presented are generalized from various sources and may not represent the exact values for "this compound".

For derivatives of "this compound" that are chiral, specialized NMR techniques can be employed to determine the stereochemistry. The use of chiral shift reagents can induce separate signals for enantiomers in the NMR spectrum. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for conformational analysis. nih.gov These experiments can determine the spatial proximity of protons, providing insights into the three-dimensional arrangement of the piperidine ring and its substituent. acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of "this compound", which in turn allows for the unambiguous determination of its elemental formula. beilstein-journals.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For "this compound", key vibrational bands would include:

C-H stretching vibrations from the piperidine ring.

N-H stretching vibration if the piperidine nitrogen is not substituted.

C=N and C-O-C stretching vibrations characteristic of the 1,3,4-oxadiazole ring. orgchemres.orgresearchgate.net

Table 2: General Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=N Stretch | 1640 - 1690 |

| C-O-C Stretch | 1050 - 1150 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Preparative Scale Isolation (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for the purification and analysis of "this compound".

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate the compound from impurities and byproducts. researchgate.netresearchgate.net By using different stationary and mobile phases, methods can be developed to assess the purity of a sample. unodc.org

Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable. It is another powerful tool for purity assessment.

Supercritical Fluid Chromatography (SFC) is a newer technique that uses a supercritical fluid as the mobile phase. nih.gov It can be particularly useful for the separation of isomers and for preparative scale purification due to its efficiency and the ease of removing the mobile phase. nsf.gov

These chromatographic methods are not only crucial for ensuring the quality of the compound for further studies but can also be adapted for the isolation of larger quantities for various research applications.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical entities, providing quantitative information on the elemental composition of a compound. This analytical method is fundamental for confirming the empirical formula of a substance, which represents the simplest whole-number ratio of atoms of each element present in a compound. In the context of research on This compound , elemental analysis serves as a crucial checkpoint to verify that the synthesized molecule corresponds to its expected atomic makeup.

The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. From the masses of these products, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined.

For This compound , the molecular formula is established as C₇H₁₁N₃O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The calculated percentages provide a benchmark against which the experimental results are compared.

The theoretical elemental composition of This compound is presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 54.91 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.24 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 27.45 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.45 |

| Total | 153.188 | 100.00 |

In practice, the experimentally determined values for the percentages of C, H, and N are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This level of accuracy provides strong evidence for the successful synthesis and purity of the target compound.

To illustrate the application of this method, the following table presents elemental analysis data for related piperidine-oxadiazole derivatives found in scientific literature. It is important to note that the data in Table 2 is for compounds structurally related to This compound and not for the compound itself. This information is provided to demonstrate the format of data presentation and the expected concordance between calculated and found values in typical research settings.

Table 2: Illustrative Elemental Analysis Data for Structurally Related Piperidine-Oxadiazole Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N |

| 1-{[5-(3,4-Dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylic acid nih.gov | C₁₅H₁₅Cl₂N₃O₃S | Calculated | 46.40 | 3.89 | 10.82 |

| Found | 47.42 | 4.49 | 10.88 | ||

| 5-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)piperidin-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione nih.gov | C₁₈H₂₂Cl₂N₄O₂S | Calculated | 50.35 | 5.16 | 13.05 |

| Found | 49.61 | 4.81 | 12.92 |

The close correlation between the "Calculated" and "Found" values in these examples underscores the reliability of elemental analysis in confirming the empirical formula of newly synthesized compounds within the broader class of oxadiazole-piperidine derivatives.

Translational Aspects and Future Directions in 4 1,3,4 Oxadiazol 2 Yl Piperidine Research

Optimization Strategies for Lead Compounds Derived from the 4-(1,3,4-Oxadiazol-2-yl)piperidine Scaffold

The process of optimizing lead compounds containing the this compound core is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the chemical modifications of the lead molecule.

A key strategy involves the modification of the piperidine (B6355638) ring. For instance, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold in certain series. dndi.org However, replacing the piperidine with an acyclic or morpholine (B109124) ring has led to a loss of activity, highlighting the importance of this specific heterocycle. dndi.org

Another common optimization approach is the derivatization at the N-position of the piperidine ring. SAR studies on 3-piperidin-4-yl-1H-indoles indicated that this position is largely intolerant to most modifications, suggesting that the unsubstituted piperidine nitrogen may be crucial for activity in some contexts. nih.gov In contrast, for a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, SAR-guided optimization of the terminal fragments led to a compound with a potent 120 nM activity in an antiproliferative assay. nih.govnih.gov

Modification of the substituents on the oxadiazole ring is also a viable strategy. In the development of antiparasitic agents, extensive SAR studies around the lipophilic tail of a 1,3,4-oxadiazole (B1194373) derivative led to a potent antitrypanosomal and antimalarial compound. nih.gov Similarly, the synthesis of various 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives carrying different piperidine side chains has been explored to develop new antimicrobial and anticancer agents. nih.gov

The following table summarizes some optimization strategies and their outcomes for related scaffolds.

| Lead Scaffold | Optimization Strategy | Outcome |

| 4-Azaindole-2-piperidine | Introduction of unsaturation to the piperidine ring | Ten-fold increase in potency dndi.org |

| 4-Azaindole-2-piperidine | Replacement of piperidine with a morpholine ring | Inactive compound dndi.org |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | SAR-guided optimization of terminal fragments | More than tenfold improvement in potency nih.gov |

| 1,3,4-Oxadiazole derivative | Extensive SAR studies on the lipophilic tail | Potent antitrypanosomal and antimalarial compound nih.gov |

Intellectual Property Landscape and Patent Analysis for Related Chemical Entities

The intellectual property landscape for oxadiazole derivatives, including those with a piperidine moiety, is extensive, reflecting their therapeutic potential. A review of patents from 2013 to 2021 highlights the broad range of biological applications for oxadiazole-containing drugs. researchgate.net These compounds have been the subject of numerous patent applications for the treatment of chronic diseases, including cancer, bacterial infections, and diabetes. researchgate.net

The 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) isomers are the most widely studied due to their broad chemical and biological properties. researchgate.net Patents have been filed for 1,2,4-oxadiazole substituted piperidine and piperazine (B1678402) derivatives as Smoothened (Smo) antagonists for the treatment of cancers associated with abnormal Hedgehog pathway activation. google.com Other patents cover 1,2,4-oxadiazole derivatives with spasmolytic, antipyretic, analgesic, hypnotic, or antirheumatic properties. google.com

A significant number of patents focus on the anticancer applications of oxadiazole derivatives. For example, some have been shown to be more powerful than established drugs like doxorubicin (B1662922) and etoposide (B1684455) by inhibiting cell proliferation. researchgate.net The versatility of the oxadiazole scaffold is further demonstrated by its use in developing modulators for a variety of receptors, including M4 receptor agonists, S1P1 receptor modulators, and orexin (B13118510) type-2 receptor agonists. researchgate.net

The table below presents a selection of patented applications for oxadiazole-piperidine related structures.

| Patent Number/Reference | Patented Application | Isomer |

| WO2010013037A1 | Smoothened antagonists for cancer treatment google.com | 1,2,4-Oxadiazole |

| US3647809A | Spasmolytic, antipyretic, analgesic, hypnotic, or antirheumatic agents google.com | 1,2,4-Oxadiazole |

| Patent Review researchgate.net | Anticancer, antibiotic, antidiabetic agents, and receptor modulators researchgate.net | 1,3,4- and 1,2,4-Oxadiazole |

Challenges and Opportunities in Advancing this compound-Based Molecules towards Clinical Development

The path from a promising lead compound to a clinically approved drug is fraught with challenges, and molecules based on the this compound scaffold are no exception. A significant hurdle is achieving a suitable balance of potency and metabolic stability. In the development of treatments for Chagas disease, despite considerable medicinal chemistry efforts on a related scaffold, a compound with adequate potency and metabolic stability could not be identified for in vivo studies. dndi.org Another challenge is the potential for toxicity. For instance, a lead compound identified as an inhibitor of superoxide (B77818) dismutase expression exhibited a biphasic dose-response curve and a likely toxophore, which could limit its therapeutic window for chronic diseases like amyotrophic lateral sclerosis (ALS). nih.gov

Despite these challenges, there are significant opportunities for this class of compounds. The discovery of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as a new class of human caseinolytic protease P (HsClpP) agonists for the treatment of hepatocellular carcinoma (HCC) highlights the potential to identify novel mechanisms of action and address unmet medical needs. nih.gov One such compound, SL44, demonstrated potent tumor growth inhibitory activity and a superior safety profile compared to the existing kinase inhibitor sorafenib (B1663141) in in vivo models. nih.gov

The urgent need for new therapeutic agents for vector-borne parasitic diseases also presents a major opportunity. nih.gov The development of broad-spectrum antiparasitic agents from 1,3,4-oxadiazole derivatives could provide new options to combat diseases like Human African Trypanosomiasis, Leishmaniasis, and Malaria, especially in the face of growing drug resistance. nih.gov

Exploration of New Therapeutic Applications and Target Indications

Research into this compound and related oxadiazole-piperidine scaffolds has uncovered a vast range of potential therapeutic applications. The versatility of this structural motif allows for its interaction with a wide variety of biological targets, leading to a diverse pharmacological profile.

One of the most extensively studied areas is oncology . These compounds have been investigated as antiproliferative agents, tubulin inhibitors, and inhibitors of the epidermal growth factor receptor (EGFR). nih.govnih.govnih.govrsc.org They have also shown potential as Smo antagonists in the treatment of cancers driven by the Hedgehog signaling pathway. google.com More recently, they have been identified as agonists of human caseinolytic protease P (HsClpP) for the treatment of hepatocellular carcinoma. nih.gov

In the realm of infectious diseases , these compounds have demonstrated broad-spectrum activity. They have been explored as antibacterial, antifungal, and antitubercular agents. nih.govmdpi.com Furthermore, they have shown promise as antiparasitic agents against the causative agents of Chagas disease, malaria, and leishmaniasis. dndi.orgnih.gov

Central nervous system (CNS) disorders are another promising area. Derivatives are being investigated for the treatment of Alzheimer's disease by targeting cholinesterase and monoamine oxidase isoenzymes. nih.govresearchgate.net They have also been studied for their potential as anticonvulsants. ijper.org

Other notable therapeutic areas include:

Inflammatory diseases : as inhibitors of cyclooxygenase-2 (COX-2). nih.gov

Neurodegenerative diseases : as inhibitors of superoxide dismutase for amyotrophic lateral sclerosis (ALS). nih.gov

Cardiovascular conditions : with some derivatives exhibiting antihypertensive properties. nih.gov

The following table provides a summary of the diverse therapeutic targets and indications for this class of compounds.

| Therapeutic Area | Target/Indication |

| Oncology | Tubulin, EGFR, Smoothened, HsClpP nih.govnih.govgoogle.comnih.govnih.govrsc.org |

| Infectious Diseases | Bacteria, Fungi, Mycobacteria, Parasites (Trypanosoma, Plasmodium, Leishmania) dndi.orgnih.govnih.govmdpi.com |

| CNS Disorders | Alzheimer's Disease (Cholinesterase, Monoamine Oxidase), Seizures nih.govresearchgate.netijper.org |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) nih.gov |

| Neurodegenerative Diseases | Amyotrophic Lateral Sclerosis (Superoxide Dismutase) nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense potential for accelerating the development of drugs based on the this compound scaffold. chemrxiv.orgyoutube.com

AI and ML can be applied at various stages of the drug discovery pipeline. In the initial stages, these tools can be used for target identification and validation . youtube.com For a scaffold with such diverse activities, AI could help to elucidate new biological targets and predict potential therapeutic applications.

Virtual screening is another area where AI can have a significant impact. By training models on large datasets of chemical compounds and their biological activities, it is possible to screen vast virtual libraries of this compound derivatives to identify those with the highest probability of being active against a specific target. youtube.com This can save considerable time and resources compared to traditional high-throughput screening methods.

Furthermore, AI and ML can be used for lead optimization . Generative models can design novel molecules with improved properties, such as enhanced potency, better selectivity, and more favorable pharmacokinetic profiles. chemrxiv.org For example, computational approaches have already been used to design piperidine-based inhibitors for Alzheimer's disease. nih.gov

AI can also play a crucial role in predicting the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. openmedicinalchemistryjournal.com By identifying potential liabilities early in the discovery process, researchers can prioritize the synthesis of compounds with a higher likelihood of success in clinical development. The use of AI in designing and assessing 1,3,4-oxadiazole derivatives as EGFR inhibitors has already been demonstrated. nih.govrsc.org

The application of these computational tools can significantly de-risk the drug discovery process, reduce costs, and shorten the timeline for bringing new therapies to patients. youtube.com

Conclusion and Broader Scientific Impact

Synthesis of Key Research Findings on 4-(1,3,4-Oxadiazol-2-yl)piperidine

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. nih.gov This structural motif is of great interest in medicinal chemistry due to its favorable physicochemical properties and ability to act as a bioisostere for amide and ester groups. nih.govmdpi.com The 1,3,4-oxadiazole core is present in various compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. mdpi.comresearchgate.net The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a common fragment in many natural products and synthetic drugs. researchgate.netresearchgate.net

The combination of these two heterocyclic systems in this compound has led to the development of compounds with significant pharmacological potential. Research has demonstrated that derivatives of this scaffold exhibit a broad array of biological activities. For instance, certain analogues have shown promising anticonvulsant and antidepressant effects. researchgate.net In one study, a series of nipecotic acid 1,3,4-oxadiazole hybrids were synthesized and evaluated, with some compounds displaying significant activity in preclinical models of epilepsy and depression. researchgate.net

Furthermore, derivatives of this compound have been investigated as antagonists for G protein-coupled receptors (GPCRs), such as GPR55. nih.gov These receptors are implicated in various physiological processes, and their modulation represents a key strategy in drug development. The modular synthesis of piperidine-substituted 1,3,4-oxadiazol-2-ones has allowed for the exploration of structure-activity relationships and the identification of potent antagonists. nih.gov

The synthesis of this compound and its derivatives typically involves multi-step procedures. A common strategy is the cyclization of a corresponding acylhydrazone precursor, which can be derived from piperidine-4-carboxylic acid (isonipecotic acid) or its derivatives. researchgate.netnih.gov The subsequent functionalization of the piperidine nitrogen or the oxadiazole ring allows for the generation of diverse chemical libraries for biological screening.

Identification of Remaining Research Gaps and Unexplored Avenues

Despite the promising findings, several research gaps and unexplored avenues remain in the study of this compound and its derivatives.

Exploration of Diverse Biological Targets: While research has focused on its potential in CNS disorders and as GPCR antagonists, the full therapeutic potential of this scaffold is yet to be unlocked. researchgate.netnih.gov Systematic screening of this compound derivatives against a wider range of biological targets, including enzymes, ion channels, and other receptor families, could reveal novel therapeutic applications.

In-depth Structure-Activity Relationship (SAR) Studies: Although initial SAR studies have been conducted, a more comprehensive understanding of how structural modifications influence biological activity is needed. nih.gov This includes systematic variations of substituents on both the piperidine and oxadiazole rings to optimize potency, selectivity, and pharmacokinetic properties.

Pharmacokinetic and Toxicological Profiling: There is a need for more extensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds. Understanding the metabolic stability and potential off-target effects is crucial for advancing promising candidates into clinical development. dndi.org

Development of More Efficient and Greener Synthetic Methodologies: While effective synthetic routes have been established, the development of more atom-economical, environmentally friendly, and scalable synthetic methods would be beneficial for the large-scale production of lead compounds.

Prospective Contributions of this compound Research to Chemical and Pharmaceutical Sciences

The continued investigation of this compound holds significant promise for advancing both chemical and pharmaceutical sciences.

Enrichment of Chemical Space for Drug Discovery: The exploration of this scaffold and its derivatives will expand the available chemical space for drug discovery programs. The unique combination of the 1,3,4-oxadiazole and piperidine moieties provides a versatile platform for the design of novel molecules with diverse pharmacological properties. nih.govresearchgate.net

Development of Novel Therapeutic Agents: Research into this compound has the potential to yield new drug candidates for a variety of diseases with unmet medical needs. Its demonstrated activity in the central nervous system and as a GPCR modulator highlights its potential for treating neurological disorders, pain, and cancer. researchgate.netnih.gov

Advancement of Synthetic Organic Chemistry: The pursuit of novel and efficient synthetic methods for constructing and functionalizing the this compound core will contribute to the broader field of synthetic organic chemistry. This includes the development of new catalytic systems and reaction methodologies.

Understanding of Molecular Recognition Processes: Studying the interactions of this compound derivatives with their biological targets will provide valuable insights into the principles of molecular recognition. This knowledge can inform the rational design of future drug molecules with improved affinity and selectivity.

Q & A

Q. What are the established synthetic pathways for 4-(1,3,4-Oxadiazol-2-yl)piperidine derivatives?

The synthesis typically involves converting aryl/aralkyl carboxylic acids to 1,3,4-oxadiazole intermediates via cyclization, followed by coupling with a piperidine-containing electrophile. For example, 4-methylpiperidine is sulfonylated and brominated to form an electrophilic intermediate (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine), which reacts with the oxadiazole nucleophile in DMF using LiH as a base. Reaction progress is monitored by TLC, and products are purified via recrystallization (e.g., methanol). This method ensures high purity and structural fidelity .

Q. What spectroscopic methods are used to characterize this compound?

Structural elucidation employs:

- IR spectroscopy to identify functional groups (e.g., C=N stretches at 1610–1630 cm⁻¹ for oxadiazole).

- 1H-NMR to resolve proton environments (e.g., piperidine ring protons at δ 1.4–2.8 ppm, sulfonyl methyl groups at δ 3.3–3.5 ppm).

- EI-MS to confirm molecular ions (e.g., [M⁺] peaks consistent with calculated molecular weights). These methods collectively validate the compound’s structure and purity .

Q. What safety precautions are necessary when handling this compound?

Based on GHS classification:

- Skin irritation (H315) and eye irritation (H319) : Use nitrile gloves and safety goggles.

- Respiratory irritation (H335) : Handle in a fume hood with proper ventilation.

- Emergency measures : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound derivatives during synthesis?

Systematic optimization involves:

- Factorial design : Vary parameters like solvent polarity (DMF vs. THF), base strength (LiH vs. K₂CO₃), and reaction time (4–8 hours).

- Reaction monitoring : Use TLC to track intermediate formation and adjust stoichiometry (e.g., electrophile:nucleophile ratio of 1:1.2).

- Purification : Recrystallization from methanol or ethanol improves purity (>95% by HPLC) .

Q. How to resolve contradictions in reported biological activities of this compound analogs?

Address discrepancies through:

- Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.

- Purity validation : Confirm compound integrity via HPLC (≥98% purity) and 13C-NMR.

- Control experiments : Include reference antibiotics (e.g., ciprofloxacin) to calibrate activity thresholds. Reproduce results across independent labs to isolate batch-specific variability .

Q. What computational methods aid in studying the reactivity of this compound?

Computational tools include:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate binding interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina.

- MD simulations : Assess stability of piperidine-oxadiazole conformers in aqueous environments. These methods guide synthesis prioritization and mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.